molecular formula C12H14ClNOS B14906908 2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide

2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide

Cat. No.: B14906908
M. Wt: 255.76 g/mol
InChI Key: LHHCRDYOQGPWKQ-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 4-chlorobenzylthio group attached to an N-cyclopropylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)thio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole
  • 2-((4-Chlorobenzyl)thio)-5-nitro-1,3,4-thiadiazole

Uniqueness

2-((4-Chlorobenzyl)thio)-N-cyclopropylacetamide is unique due to its specific combination of the 4-chlorobenzylthio group and the N-cyclopropylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C12H14ClNOS

Molecular Weight

255.76 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C12H14ClNOS/c13-10-3-1-9(2-4-10)7-16-8-12(15)14-11-5-6-11/h1-4,11H,5-8H2,(H,14,15)

InChI Key

LHHCRDYOQGPWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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